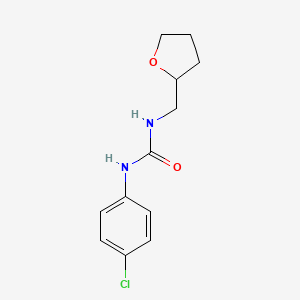

1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea

Description

1-(4-Chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)urea is a urea derivative featuring a 4-chlorophenyl group and a tetrahydrofuran-2-ylmethyl (THF-methyl) substituent. The chlorine atom enhances hydrophobic interactions, while the oxygen-containing THF ring may improve solubility and hydrogen-bonding capacity. This compound’s structural features make it relevant in drug discovery, particularly for targets requiring balanced lipophilicity and polarity.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQHVBWYODJWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea typically involves the reaction of 4-chloroaniline with tetrahydrofuran-2-carboxaldehyde under controlled conditions to form an intermediate Schiff base. This intermediate is then subjected to a urea-forming reaction using isocyanate or phosgene derivatives to yield the final product. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve catalysts like triethylamine to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Reaction Scheme:

Key Conditions:

Substituent Effects on Reactivity

-

The tetrahydrofuran-2-ylmethyl group introduces steric and electronic effects, influencing reaction rates and product stability.

-

Electron-withdrawing groups (e.g., Cl on the phenyl ring) enhance electrophilicity of the isocyanate, facilitating nucleophilic attack by the amine .

Comparative Data

Hydrogen Bonding and Crystal Packing

-

Urea derivatives form intermolecular hydrogen bonds (e.g., N–H···O), influencing crystallization behavior. For example:

Stability Under Reflux

-

The urea core remains stable under reflux conditions (e.g., in ethanol or dichloromethane), as demonstrated in adamantane-urea syntheses .

Challenges and Limitations

-

Stereochemical Complexity : The tetrahydrofuran ring introduces chirality, requiring enantioselective synthesis for therapeutic applications.

-

Solubility : Hydrophobic substituents (e.g., tetrahydrofuran) may reduce aqueous solubility, necessitating formulation optimization.

Scientific Research Applications

Pharmacological Applications

-

Cannabinoid Receptor Modulation

- Recent studies have identified analogs of urea compounds, including derivatives of 1-(4-chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea, as allosteric modulators of the Cannabinoid Type-1 receptor (CB1). These compounds have shown potential in attenuating drug-seeking behaviors related to cocaine and methamphetamine addiction .

- Anti-tuberculosis Activity

Case Study 1: Allosteric Modulators of CB1 Receptor

A study published in December 2021 highlighted the synthesis and evaluation of several urea analogs as CB1 receptor modulators. The findings revealed that certain modifications led to increased potency and selectivity, suggesting that compounds like 1-(4-chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea could be developed into therapeutic agents for addiction treatment .

Case Study 2: Structural Analysis for Drug Development

Research conducted on the crystal structure of related urea compounds demonstrated the significance of hydrogen bonding in stabilizing the molecular conformation necessary for biological activity. This study provided insights into how structural variations could influence the pharmacological properties of urea derivatives, including those similar to 1-(4-chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea .

Data Table: Pharmacological Activities

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Urea Derivatives

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR confirm substituent connectivity (e.g., urea NH signals at δ 6.5–8.0 ppm, tetrahydrofuran protons at δ 3.5–4.0 ppm).

- IR spectroscopy : Urea carbonyl stretch (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

How does X-ray crystallography contribute to understanding molecular conformation?

Advanced

Single-crystal X-ray diffraction reveals:

- Planarity of the urea moiety (C=O and NH groups), critical for hydrogen-bonding interactions.

- Bond angles and lengths : e.g., C-Cl bond distance (~1.74 Å) and dihedral angles between aromatic and tetrahydrofuran groups.

- Packing motifs : Intermolecular H-bonding networks influence solubility and crystallinity .

What are the solubility properties in common organic solvents?

Basic

The compound is soluble in dichloromethane (DCM) , dimethylformamide (DMF) , and tetrahydrofuran (THF) but sparingly soluble in water. Solubility tests should be conducted at controlled pH (neutral to slightly acidic) and temperatures (20–25°C) .

What computational methods predict reactivity or biological interactions?

Q. Advanced

- Density Functional Theory (DFT) : Models electronic structure to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulates binding to enzymes (e.g., urease) via hydrogen bonds with active-site residues.

- Molecular Dynamics (MD) : Assesses stability of ligand-target complexes over time .

How is purity assessed post-synthesis?

Q. Basic

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5).

- Melting point : Sharp melting range confirms crystallinity (e.g., 150–155°C).

- Elemental analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values .

What challenges arise in scaling up synthesis while maintaining regioselectivity?

Q. Advanced

- Exothermic reactions : Use flow reactors for heat dissipation.

- By-product formation : Optimize mixing efficiency (e.g., high-shear stirring).

- Purification : Employ in-line techniques like continuous chromatography or fractional crystallization .

What stability issues are observed under varying storage conditions?

Q. Basic

- Moisture sensitivity : Hydrolysis of the urea moiety occurs in humid environments.

- Light sensitivity : UV exposure may degrade the tetrahydrofuran ring.

Store at -20°C under argon in amber glass vials with desiccants .

How do structural modifications influence biological activity?

Q. Advanced

- Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability and enzyme binding.

- Tetrahydrofuran substitution : Increases lipophilicity, improving blood-brain barrier penetration.

Structure-activity relationship (SAR) studies on analogs (e.g., 3-(trifluoromethyl)phenyl derivatives) guide optimization for target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.